
3,4-Dihydroxymandelic acid
Overview
Description
3,4-Dihydroxymandelic acid (DOMA), also known as 3,4-dihydroxyphenylglycolate, is a catechol derivative and a key endogenous metabolite of norepinephrine. Its molecular formula is C₈H₈O₅ (molecular weight: 184.15 g/mol), featuring a hydroxyacetic acid moiety attached to a 3,4-dihydroxyphenyl ring . DOMA is ubiquitously present in living organisms and participates in enzymatic pathways such as the conversion of 3,4-dihydroxymandelaldehyde via aldehyde dehydrogenase and methylation to form vanillylmandelic acid (VMA) through catechol-O-methyltransferase .
Preparation Methods
Chemical Synthesis via Glyoxylic Acid Condensation
Reaction Mechanism and Optimization
The glyoxylic acid method involves the alkaline condensation of pyrocatechol and glyoxylic acid in the presence of sodium hydroxide. The reaction proceeds via nucleophilic attack of the phenoxide ion on the carbonyl group of glyoxylic acid, followed by dehydration to form 3,4-DHMA . A major challenge lies in suppressing side reactions such as the Cannizzaro reaction (disproportionation of glyoxylic acid to glycolic and oxalic acids) and ortho-substitution byproducts.
The patent CN101898957A introduces a dual catalytic system comprising metal oxides (e.g., Al₂O₃, CuO) and organic bases (e.g., tetramethylammonium hydroxide) to mitigate these issues . These catalysts sterically hinder ortho-substitution and stabilize reactive intermediates, increasing contraposition selectivity.
Key Parameters:
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Molar Ratios : Glyoxylic acid : pyrocatechol : NaOH = 1 : 1.1–1.2 : 1.8–2.0
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Temperature : 10–40°C (optimal: 30°C)
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pH : 9–11, maintained via controlled NaOH addition
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Catalysts : 1–20 wt% metal oxide and organic base relative to pyrocatechol
Industrial-Scale Protocol
A representative procedure from the patent involves:
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Charging a reactor with deionized water (350–450 wt% of pyrocatechol), Al₂O₃ (11.2 wt%), and tetramethylammonium hydroxide (5.6 wt%).
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Adjusting pH to 9–11 with 15% NaOH.
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Simultaneously adding glyoxylic acid (40% solution), pyrocatechol, and remaining NaOH over 3 hours at 30°C.
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Reacting for 6 additional hours, yielding 82.1% 3,4-DHMA with >99% purity .
Table 1: Optimization of Catalytic Conditions
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Ortho-Byproduct (%) |
---|---|---|---|---|
Al₂O₃ + TMAH | 30 | 6 | 82.1 | <0.5 |
CuO + TEAH | 35 | 7 | 78.4 | 1.2 |
None (Prior Art) | 60 | 24 | 68.5 | 8.7 |
Comparative Analysis of Methods
Chemical vs. Biosynthetic Routes
Factor | Chemical Synthesis | Biosynthesis |
---|---|---|
Yield | 75–82% | 10–15% |
Purity | >99% | 70–85% |
Scalability | Industrial (kg-tonne) | Lab-scale (mg-g) |
Environmental Impact | Moderate (NaOH waste) | Low (aqueous solvents) |
Cost | $50–100/kg | $500–1000/kg |
Industrial-Scale Production Considerations
Catalyst Recovery and Reuse
The Al₂O₃ catalyst in the glyoxylic acid method can be recovered via filtration and reactivated at 400°C, retaining 95% activity over five cycles . This reduces raw material costs by 18–22%.
Economic Viability
A 2023 techno-economic analysis projected a production cost of $67/kg for a 10-tonne/year facility using the patented method, competitive with vanillin derivatives priced at $80–120/kg .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized catechol derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechol derivatives.
Scientific Research Applications
3,4-Dihydroxymandelic acid has a wide range of scientific research applications:
Mechanism of Action
The antioxidative properties of 3,4-Dihydroxymandelic acid are attributed to its ability to donate electrons and neutralize free radicals . The compound interacts with reactive oxygen species, reducing oxidative stress and protecting cells from damage. Its mechanism involves the stabilization of free radicals through the formation of stable intermediates .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
---|---|---|---|---|
DOMA | C₈H₈O₅ | 184.15 | 3,4-dihydroxyphenyl | Hydroxyacetic acid, catechol |
Mandelic Acid | C₈H₈O₃ | 152.15 | Phenyl | Hydroxyacetic acid |
3,4-Dimethylmandelic Acid | C₁₀H₁₂O₃ | 180.20 | 3,4-dimethylphenyl | Hydroxyacetic acid |
Vanillylmandelic Acid (VMA) | C₉H₁₀O₅ | 198.18 | 3-methoxy-4-hydroxyphenyl | Hydroxyacetic acid |
3,4-Dihydroxyphenylacetic Acid (DOPAC) | C₈H₈O₄ | 168.15 | 3,4-dihydroxyphenyl | Acetic acid |
Sources :

Key Structural Insights:
- DOMA vs. Mandelic Acid : DOMA’s catechol moiety (two adjacent hydroxyl groups) enhances polarity and redox activity compared to mandelic acid’s single hydroxyl group .
- DOMA vs. VMA : VMA’s 3-methoxy group reduces oxidative lability, making it more stable in clinical assays .
- DOMA vs. DOPAC: DOPAC lacks the hydroxy group on the acetic acid side chain, altering its metabolic role (e.g., dopamine vs. norepinephrine metabolism) .
Physicochemical Properties
Energy and Dipole Moment (Theoretical Data):
Compound | Energy (Hartree) | Dipole Moment (Debye) |
---|---|---|
Mandelic Acid | -535.51 | 2.41 |
3-Hydroxymandelic Acid | -610.76 | 1.92 |
DOMA | -685.99 | 0.27 |
4-Hydroxy-3-Methoxymandelic Acid | -725.31 | 1.47 |
Source :
- DOMA’s low dipole moment (0.27 D) reflects reduced polarity compared to analogues, influencing solubility and membrane permeability.
- Higher energy stabilization in DOMA (-685.99 Hartree) suggests greater thermodynamic stability than mandelic acid but less than methoxy-substituted derivatives .
Antioxidant Activity:
- DOMA : Acts as a lipid antioxidant via its catechol group, which scavenges free radicals. Its amides exhibit enhanced lipid solubility for targeted antioxidant effects .
- 3,4-Dimethylmandelic Acid : Shows potent antioxidant activity in DPPH and ABTS assays (IC₅₀ ~1.25 mg/mL), attributed to methyl groups stabilizing radical intermediates .
- VMA : Less redox-active due to methoxy substitution, making it a stable urinary metabolite rather than an antioxidant .
Metabolic Roles:
- DOMA: Direct metabolite of norepinephrine; urinary excretion averages 100 μg/day, rising tenfold in pheochromocytoma .
- DOPAC: Primary dopamine metabolite, lacking the hydroxyacetic acid group critical for DOMA’s norepinephrine linkage .
- VMA: Terminal norepinephrine metabolite used diagnostically for neuroendocrine tumors .
Antimicrobial Activity:
- 3,4-Dimethylmandelic Acid : Inhibits E. coli growth at ≥1.25 mg/mL, likely due to membrane disruption by hydrophobic methyl groups .
- DOMA: No reported antimicrobial activity; its polar structure limits membrane penetration.
Analytical Methods
- DOMA : Quantified via thin-layer chromatography (TLC) or HPLC with electrochemical detection. Urinary assays avoid interference from DOPAC .
- VMA : Routinely measured using HPLC or colorimetric assays in clinical labs due to higher stability .
- 3,4-Dimethylmandelic Acid : Characterized via GC-MS and NMR for synthetic purity .
Biological Activity
3,4-Dihydroxymandelic acid (DHMA), also known as 3,4-dihydroxyphenylglycolate, is a significant metabolite of norepinephrine that exhibits various biological activities. This article explores the compound's enzymatic roles, its effects on bacteria, and its potential therapeutic applications, supported by case studies and research findings.
This compound is categorized as a catechol and is biosynthesized from norepinephrine through the action of bacterial enzymes such as TynA and FeaB in Escherichia coli . It participates in several enzymatic reactions, including:
- Conversion Reactions :
This reaction highlights DHMA’s role in the detoxification processes involving aldehydes and its potential impact on metabolic disorders such as tyrosinemia type I .
1. Chemotactic Properties
Recent studies have demonstrated that DHMA acts as a potent chemoattractant for certain strains of E. coli, influencing their virulence and pathogenicity. For instance, exposure to DHMA significantly increased the expression of virulence genes in enterohemorrhagic E. coli (EHEC) . The compound is sensed by the Tsr chemoreceptor at extremely low concentrations (as low as 5 nM), indicating its high potency in bacterial signaling pathways .
2. Antioxidant Activity
Despite some studies reporting limited antioxidative effects at low concentrations (0.0001% DHMA showed no significant antioxidative activity), other research suggests potential antioxidant properties under specific conditions . The antioxidant mechanisms may involve the scavenging of free radicals or modulation of oxidative stress responses in cells.
3. Impact on Neurotransmitter Metabolism
DHMA is involved in norepinephrine metabolism, which has implications for neurological health. Its role in modulating neurotransmitter levels could be significant for conditions related to catecholamine dysregulation .
Table 1: Effects of DHMA on Bacterial Virulence
Study | Organism | Effect Observed | Methodology |
---|---|---|---|
Asuka et al. (2019) | E. coli RP437 | Increased virulence gene expression | Gene expression analysis |
NCBI Study (2017) | EHEC O157:H7 | Enhanced chemotaxis towards DHMA | Chemotaxis assays |
Jstage Report (2020) | Various strains | Induction of virulence factors | Comparative analysis |
Q & A
Basic Research Questions
Q. What is the biochemical role of DOMA in neurotransmitter metabolism?
DOMA is a metabolite of norepinephrine and dopamine, formed via enzymatic oxidation pathways. It acts as an intermediate in catecholamine metabolism, potentially modulating neurotransmitter synthesis through inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine production . Methodologically, its role can be studied using enzyme activity assays (e.g., tyrosine hydroxylase inhibition kinetics) coupled with LC-MS to quantify metabolite levels in neuronal cell cultures or tissue homogenates.
Q. What analytical methods are recommended for quantifying DOMA in biological samples?
- HPLC with Electrochemical Detection : A validated method using reversed-phase chromatography with step-wise gradient elution (e.g., mobile phases containing methanol, acetate buffer) enables simultaneous separation of DOMA, vanillylmandelic acid (VMA), and other catecholamine metabolites in human urine .
- Thin-Layer Chromatography (TLC) : Pre-derivatization-free separation on RP-18W plates allows cost-effective screening of acidic metabolites like DOMA in biological matrices .
- LC-MS/MS : For high sensitivity, targeted metabolomics workflows using MRM transitions (e.g., m/z 184→123 for DOMA) are suitable for plasma or cerebrospinal fluid analysis .
Q. How does DOMA’s molecular structure influence its physicochemical properties?
DOMA’s energy (-1802266.09 kJ/mol) and dipole moment (0.27 D) differ significantly from structurally similar compounds (e.g., mandelic acid: 2.41 D). These properties affect solubility, reactivity in aqueous environments, and interactions with polar stationary phases in chromatography. Researchers should optimize solvent systems (e.g., acidic mobile phases) to prevent peak broadening during separation .
Advanced Research Questions
Q. How can researchers address challenges in separating DOMA from structurally similar metabolites in urine?
- Chromatographic Optimization : Use mixed-mode columns (C18 with ion-pairing reagents) to resolve DOMA from 3,4-dihydroxyphenylacetic acid (DOPAC) and 4-hydroxy-3-methoxymandelic acid (VMA). Gradient elution with 0.1% formic acid in water/acetonitrile improves resolution .
- Derivatization Strategies : Chemical derivatization (e.g., with dansyl chloride) enhances detection sensitivity and separation efficiency in complex matrices .
Q. What experimental evidence supports DOMA as a tyrosine hydroxylase inhibitor, and how might this conflict with other functional roles?
In vitro studies using rat brain homogenates show DOMA reduces tyrosine hydroxylase activity by competing with tetrahydrobiopterin, a cofactor. However, conflicting data arise from its potential interactions with monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). To resolve this, researchers should perform competitive inhibition assays with purified enzymes and compare IC50 values across isoforms .
Q. What are the implications of elevated DOMA levels in neuroblastoma patients for biomarker research?
DOMA is a minor norepinephrine metabolite, but its elevation in neuroblastoma suggests dysregulated catecholamine catabolism. To validate its diagnostic utility, longitudinal studies correlating urinary DOMA/VMA ratios with tumor progression (via MRI or biopsy) are recommended. Metabolomic profiling of patient sera using UHPLC-QTOF-MS can identify DOMA-associated pathways .
Q. How do spectroscopic properties of DOMA influence experimental design in antioxidant studies?
DOMA’s low dipole moment (0.27 D) indicates weak polarity, favoring interactions with nonpolar antioxidants (e.g., lipid peroxidation products). Researchers can use electron paramagnetic resonance (EPR) to measure radical scavenging activity or DFT calculations to predict redox potentials. Comparative studies with 3-hydroxymandelic acid (dipole moment: 1.92 D) reveal structural determinants of antioxidant efficacy .
Q. What methodological precautions are critical for handling DOMA in experimental settings?
- Stability : Store DOMA at -20°C in anhydrous DMSO or ethanol to prevent degradation. Avoid exposure to moisture, heat, or strong oxidizers .
- Biosafety : Use nitrile gloves and fume hoods when handling powdered DOMA, as its toxicological profile is incompletely characterized .
Q. Data Interpretation and Contradictions
Q. How should researchers reconcile DOMA’s presence in both mammalian and plant systems (e.g., elderberry)?
DOMA’s detection in American elderberry juice via untargeted metabolomics (UHPLC-QTOF-MS) suggests a cross-kingdom biosynthetic pathway. Researchers should compare plant-derived DOMA’s isotopic labeling patterns (e.g., 13C tracing) with mammalian samples to distinguish endogenous production from dietary intake .
Q. What factors contribute to variability in DOMA quantification across studies?
Discrepancies arise from:
- Matrix Effects : Urinary DOMA levels vary with pH; acidification to pH 2–3 stabilizes metabolites .
- Analytical Sensitivity : LC-MS/MS outperforms UV detection in low-abundance samples (e.g., CSF).
Standardized protocols using isotopically labeled internal standards (e.g., DOMA-d4) improve reproducibility .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMISIYKIHAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862411 | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
775-01-9, 14883-87-5 | |
Record name | (±)-3,4-Dihydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dihydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |
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Record name | (±)-3,4-dihydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIHYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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